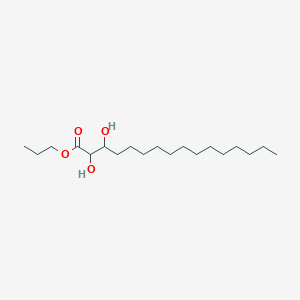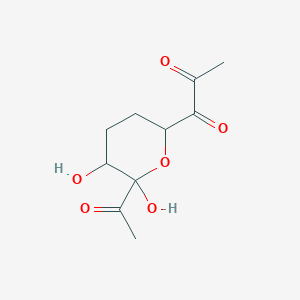
1-(6-Acetyl-5,6-dihydroxyoxan-2-yl)propane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Acetyl-5,6-dihydroxyoxan-2-yl)propane-1,2-dione is a chemical compound with the molecular formula C10H14O6 It is known for its unique structure, which includes an oxane ring with acetyl and dihydroxy groups, as well as a propane-1,2-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Acetyl-5,6-dihydroxyoxan-2-yl)propane-1,2-dione typically involves multi-step organic reactions. One common method includes the acetylation of a dihydroxyoxane precursor, followed by the introduction of the propane-1,2-dione group through a series of condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Acetyl-5,6-dihydroxyoxan-2-yl)propane-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form diketones or carboxylic acids.
Reduction: The carbonyl groups in the propane-1,2-dione moiety can be reduced to alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-(6-Acetyl-5,6-dihydroxyoxan-2-yl)propane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(6-Acetyl-5,6-dihydroxyoxan-2-yl)propane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For instance, the acetyl group may interact with active sites of enzymes, altering their activity. Additionally, the dihydroxy groups can form hydrogen bonds with biological molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
1-(6-Acetyl-5-hydroxyoxan-2-yl)propane-1,2-dione: Similar structure but lacks one hydroxyl group.
1-(6-Acetyl-5,6-dimethoxyoxan-2-yl)propane-1,2-dione: Contains methoxy groups instead of hydroxyl groups.
1-(6-Acetyl-5,6-dihydroxyoxan-2-yl)butane-1,2-dione: Similar structure with a butane moiety instead of propane.
Uniqueness
1-(6-Acetyl-5,6-dihydroxyoxan-2-yl)propane-1,2-dione is unique due to its specific combination of functional groups and ring structure. This uniqueness imparts distinct reactivity and potential applications that are not observed in its similar compounds. The presence of both acetyl and dihydroxy groups, along with the propane-1,2-dione moiety, allows for versatile chemical transformations and interactions in various research fields.
Propiedades
Número CAS |
184092-48-6 |
|---|---|
Fórmula molecular |
C10H14O6 |
Peso molecular |
230.21 g/mol |
Nombre IUPAC |
1-(6-acetyl-5,6-dihydroxyoxan-2-yl)propane-1,2-dione |
InChI |
InChI=1S/C10H14O6/c1-5(11)9(14)7-3-4-8(13)10(15,16-7)6(2)12/h7-8,13,15H,3-4H2,1-2H3 |
Clave InChI |
DXCWDRLYVJGZJI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=O)C1CCC(C(O1)(C(=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


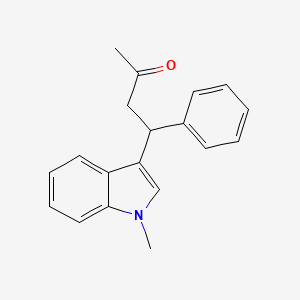
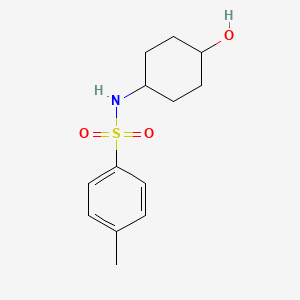
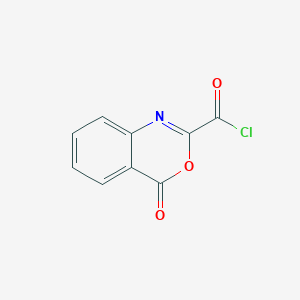
![3-Diazonio-4-[(3-ethyl-2-methylpentan-3-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B14246055.png)
![[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol](/img/structure/B14246064.png)

![2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14246077.png)
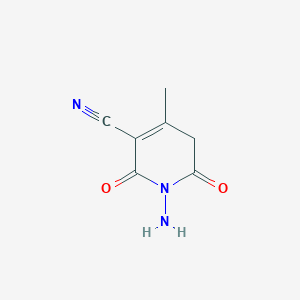
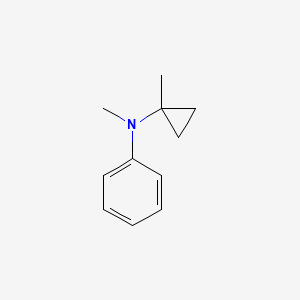
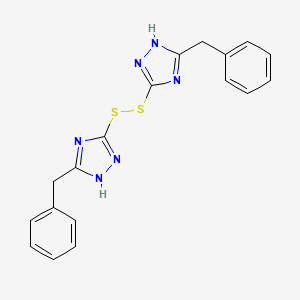
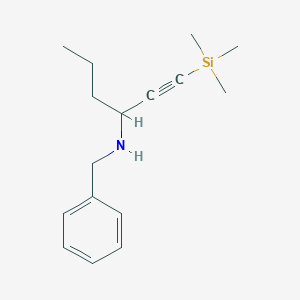
![1,3-Dioxolane, 2-(3-cyclohexen-1-yl)-4-[(2-propenyloxy)methyl]-](/img/structure/B14246116.png)
![(2E)-2-[1-(2-hydroxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14246123.png)
